3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitrophenoxy group attached to the piperidine ring via a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Nitrophenoxy Intermediate: The starting material, 2-nitrophenol, is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form 2-nitrophenoxymethyl chloride.
Nucleophilic Substitution: The 2-nitrophenoxymethyl chloride is then reacted with piperidine in the presence of a base, such as sodium hydroxide, to form 3-[(2-Nitrophenoxy)methyl]piperidine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
Oxidation: 3-[(2-Aminophenoxy)methyl]piperidine.
Reduction: 3-[(2-Aminophenoxy)methyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The piperidine ring can also interact with receptor sites, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine: Similar structure with a methyl group on the phenoxy ring.
3-[(4-Nitrophenoxy)methyl]piperidine: Similar structure with the nitro group in a different position on the phenoxy ring.
3-[(2-Aminophenoxy)methyl]piperidine: Similar structure with an amino group instead of a nitro group.
Uniqueness
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is unique due to the specific positioning of the nitro group on the phenoxy ring, which influences its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications in research and industry.
Biological Activity
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and analgesic properties, as well as its mechanisms of action.
- Molecular Formula : C12H14ClN2O3
- Molecular Weight : 270.70 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.125 μg/mL |
Escherichia coli | 12.5 μg/mL |
Candida albicans | 6.25 μg/mL |
The compound's nitrophenyl moiety is believed to enhance its antibacterial activity by interfering with bacterial cell wall synthesis or function .
Anticancer Activity
The anticancer potential of nitro-containing compounds has been documented extensively. This compound may exert its effects through several mechanisms:
- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication and repair; inhibition can lead to cancer cell death.
- Alkylation of DNA : Nitro groups can form reactive intermediates that bind to DNA, disrupting replication and transcription.
- Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to cell cycle arrest.
In vitro studies have demonstrated that related compounds show promising results against various cancer cell lines, including lung and breast cancer cells .
Analgesic Effects
Preliminary studies suggest that compounds within this class may also exhibit analgesic properties. For instance, research on acyl piperazine opioids indicates that similar structures can provide pain relief comparable to established opioids like morphine . The analgesic mechanism might involve modulation of opioid receptors or other pain pathways in the central nervous system.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various piperidine derivatives against resistant strains of bacteria, highlighting the superior performance of nitro-substituted compounds in inhibiting growth .
- Cytotoxicity in Cancer Cells : In a controlled experiment, a series of piperidine derivatives were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, revealing significant cytotoxicity attributed to the presence of the nitrophenyl group .
Properties
IUPAC Name |
3-[(2-nitrophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-5-1-2-6-12(11)17-9-10-4-3-7-13-8-10;/h1-2,5-6,10,13H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBUPIHXVVIXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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